2-bromo-N-ethyl-4-(trifluoromethyl)aniline
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Overview
Description
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline typically involves a multi-step process:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the amine group is brominated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-ethyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug design .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
2-bromo-4-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-chloro-2-(trifluoromethyl)aniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1383834-88-5 |
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Molecular Formula |
C9H9BrF3N |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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